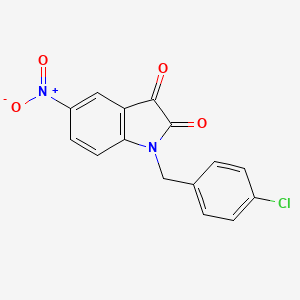

1-(4-氯苄基)-5-硝基-1H-吲哚-2,3-二酮

描述

Synthesis Analysis

The synthesis of 5-nitroindole-2,3-dione derivatives has been explored in recent studies. One approach involves the condensation of 5-nitro-1H-indole-2,3-dione with N-substituted-thiosemicarbazides to yield a series of thiosemicarbazones. These compounds can further react with morpholine or piperidine and formaldehyde to produce 1-morpholino/piperidinomethyl-5-nitroindole-2,3-dione-3-thiosemicarbazones. The synthesis process is characterized by the use of analytical and spectral methods, including IR, 1H-NMR, and EIMS, to determine the structures of the compounds .

Molecular Structure Analysis

The molecular structure of the synthesized 5-nitroindole-2,3-dione derivatives is confirmed through various analytical techniques. The use of IR spectroscopy helps identify functional groups, while 1H-NMR provides insights into the hydrogen-atom environment. EIMS is utilized to determine the molecular weight and structure of the compounds. These methods ensure accurate identification of the synthesized molecules .

Chemical Reactions Analysis

The reactivity of related compounds, such as 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole, has been studied, showing that it can undergo ring opening to produce a thioketene intermediate. This intermediate can react with O- or N-nucleophiles to form esters or amides. Furthermore, intermolecular cyclization through nucleophilic substitution can lead to the formation of N-substituted indole-2-thiols or benzo[b]thiophenes, depending on the nucleophile involved. These reactions demonstrate the potential for creating a variety of heterocyclic analogues .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-nitroindole-2,3-dione derivatives are closely related to their molecular structure. The presence of the nitro group and the indole dione moiety contribute to the compound's reactivity and physical characteristics. However, specific data on the physical properties such as melting point, solubility, and stability of 1-(4-chlorobenzyl)-5-nitro-1H-indole-2,3-dione are not provided in the abstracts .

Case Studies and Cytotoxicity Evaluation

Some of the synthesized 5-nitroindole-2,3-dione derivatives have been evaluated for their cytotoxicity against a range of human tumor cell lines. The most active compound in this series was found to be 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone, which showed significant effects on non-small cell lung cancer and leukemia cell lines. These findings suggest the potential therapeutic applications of these compounds in cancer treatment .

科学研究应用

吲哚的合成和分类

吲哚,包括 1-(4-氯苄基)-5-硝基-1H-吲哚-2,3-二酮等衍生物,由于其生物学意义和在天然产物中的存在,在合成有机化学中有着悠久的历史。吲哚合成方法已被广泛综述,突出了用于组装吲哚核心的策略的多样性。这种合成多功能性对于开发在药物化学和药物发现中具有潜在应用的化合物至关重要。吲哚合成路线的分类为研究人员开发新的合成方法和探索吲哚衍生物的化学空间以用于各种科学应用提供了系统框架 (Taber & Tirunahari, 2011)。

杂环化合物和靛红

靛红衍生物与 1-(4-氯苄基)-5-硝基-1H-吲哚-2,3-二酮密切相关,在杂环化学中用作通用的构建模块。它们在合成各种 N-杂环中的用途突出了它们的合成和生物学重要性。对涉及靛红的反应(如 Pfitzinger、开环和扩环)的近期文献的综述证明了它们在创建具有潜在科学和治疗应用的新杂环化合物中的作用 (Sadeghian & Bayat, 2022)。

靛红作为抗惊厥剂

靛红衍生物的药理潜力,包括抗惊厥活性,在药物开发中具有重要意义。靛红及其类似物作为多种药理活性化合物的先驱,突出了吲哚-2,3-二酮衍生物在合成具有多种生物活性的杂环化合物中的重要性。这证明了 1-(4-氯苄基)-5-硝基-1H-吲哚-2,3-二酮等化合物在药物化学和治疗应用中的相关性 (Mathur & Nain, 2014)。

靛红衍生物的生物活性

靛红衍生物表现出广泛的生物活性,使其在开发新的治疗剂中变得重要。研究表明它们作为镇痛、抗癌、抗炎、抗结核、抗菌、抗真菌和抗病毒剂的有效性。这种多样性突出了吲哚衍生物(包括 1-(4-氯苄基)-5-硝基-1H-吲哚-2,3-二酮)在科学研究应用中的作用,即创建具有显着治疗潜力的化合物 (Chauhan 等,2020)。

安全和危害

未来方向

作用机制

Mode of Action

Based on its structural similarity to other benzyl-indole compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

Similar compounds have been shown to affect various pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

Factors such as absorption, distribution, metabolism, and excretion (adme) would likely influence its bioavailability .

Result of Action

Similar compounds have been shown to induce various cellular responses, including changes in cell proliferation, apoptosis, and differentiation .

属性

IUPAC Name |

1-[(4-chlorophenyl)methyl]-5-nitroindole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN2O4/c16-10-3-1-9(2-4-10)8-17-13-6-5-11(18(21)22)7-12(13)14(19)15(17)20/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOEXQPICQWPNHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)C2=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901210946 | |

| Record name | 1-[(4-Chlorophenyl)methyl]-5-nitro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901210946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

278803-50-2 | |

| Record name | 1-[(4-Chlorophenyl)methyl]-5-nitro-1H-indole-2,3-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=278803-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(4-Chlorophenyl)methyl]-5-nitro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901210946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

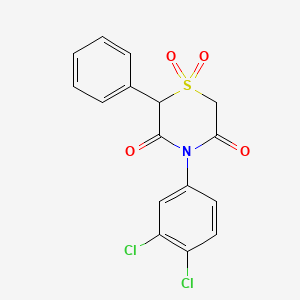

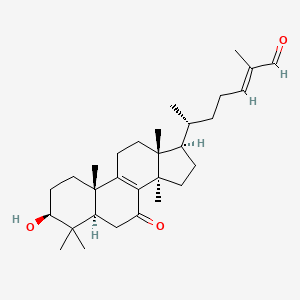

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-2-[(2,4-dichloroanilino)methylidene]-4-methylsulfanyl-3-oxobutanenitrile](/img/structure/B3034928.png)

![3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)-2-[(methoxyimino)methyl]acrylonitrile](/img/structure/B3034929.png)

![4-Chlorothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B3034930.png)

![1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)sulfonyl]-1-ethanol](/img/structure/B3034931.png)

![6-(4-Chlorophenyl)-2-[(3-methylphenyl)sulfanyl]nicotinonitrile](/img/structure/B3034936.png)

![6-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]nicotinonitrile](/img/structure/B3034937.png)

![2-[(4-Chlorophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B3034940.png)

![6-(3-Bromo-2,4,6-trimethoxyphenyl)-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B3034942.png)

![[(Z)-[1-[(2,6-Dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] pentanoate](/img/structure/B3034944.png)